Cas no 83051-21-2 (5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
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- 5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 1H-Isoindole-1,3(2H)-dione, 5-amino-2-(1-methylethyl)-
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- インチ: 1S/C11H12N2O2/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11(13)15/h3-6H,12H2,1-2H3
- InChIKey: FXXIEDZMDGZPDJ-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=C(N)C=C2)C(=O)N1C(C)C
じっけんとくせい
- 密度みつど: 1.301±0.06 g/cm3(Predicted)
- Boiling Point: 375.0±25.0 °C(Predicted)
- 酸度系数(pKa): 0.87±0.20(Predicted)
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105548-0.1g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 95% | 0.1g |
$364.0 | 2023-10-27 | |
Enamine | EN300-1105548-1.0g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 1g |
$728.0 | 2023-05-27 | ||
Enamine | EN300-1105548-5.0g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 5g |
$2110.0 | 2023-05-27 | ||
Enamine | EN300-1105548-0.05g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 95% | 0.05g |
$348.0 | 2023-10-27 | |
Enamine | EN300-1105548-0.5g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 95% | 0.5g |
$397.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041806-5g |
5-Amino-2-isopropylisoindoline-1,3-dione |
83051-21-2 | 97% | 5g |
¥10206.00 | 2024-07-28 | |
Enamine | EN300-1105548-10.0g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 10g |
$3131.0 | 2023-05-27 | ||
Enamine | EN300-1105548-2.5g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 95% | 2.5g |
$810.0 | 2023-10-27 | |
Enamine | EN300-1105548-10g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 95% | 10g |
$1778.0 | 2023-10-27 | |
Enamine | EN300-1105548-0.25g |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
83051-21-2 | 95% | 0.25g |
$381.0 | 2023-10-27 |
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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7. Book reviews
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
5-Amino-2-(Propan-2-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione: A Comprehensive Overview
5-Amino-2-(Propan-2-yl)-2,3-Dihydro-1H-Isoindole-1,3-Dione is a structurally unique compound with the CAS Registry Number 83051-21-2. This compound belongs to the class of isoindole derivatives, which have garnered significant attention in recent years due to their diverse biological activities and potential applications in drug discovery. The molecule features a dihydroisoindole skeleton with an amino group at position 5 and an isopropyl group at position 2, contributing to its distinctive chemical properties and reactivity.
The synthesis of 5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been extensively studied, with researchers exploring various synthetic routes to optimize yield and purity. Recent advancements in catalytic asymmetric synthesis have enabled the construction of this compound with high enantioselectivity, making it a valuable tool in stereochemistry studies. Its structural versatility has also been leveraged in the development of novel bioactive molecules, particularly in the fields of oncology and neurodegenerative diseases.
One of the most notable aspects of 5-amino-2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is its potential as a precursor for drug development. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. Moreover, its ability to modulate key cellular pathways has been highlighted in recent research, further underscoring its importance in medicinal chemistry.
In terms of pharmacokinetics, 5-amino derivatives have demonstrated favorable absorption profiles in preclinical models, suggesting potential for oral delivery. This attribute is particularly advantageous in drug development, where bioavailability is a critical factor. Additionally, the compound's stability under physiological conditions has been validated through rigorous testing, ensuring its suitability for in vivo studies.
The application of dihydroisoindole derivatives in materials science has also been explored, with researchers investigating their use as building blocks for advanced materials. The incorporation of amino groups into such frameworks has been shown to enhance material properties such as mechanical strength and thermal stability. This dual functionality makes 5-amino isoindole derivatives a valuable asset across multiple disciplines.
Recent breakthroughs in computational chemistry have further enhanced our understanding of 5-amino isoindole derivatives at the molecular level. Advanced molecular modeling techniques have provided insights into their interaction with biological targets, paving the way for rational drug design strategies. These findings have been instrumental in guiding subsequent experimental studies and refining synthetic approaches.
In conclusion, 5-amino isoindole derivatives, particularly 5-amino propan derivative, represent a compelling area of research with vast potential across various scientific domains. As ongoing studies continue to uncover new applications and mechanisms of action for this compound class, their role in advancing science and technology is expected to grow significantly.
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